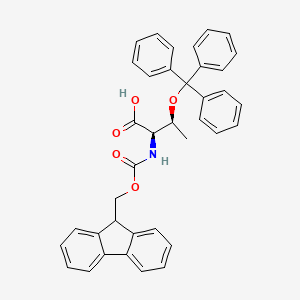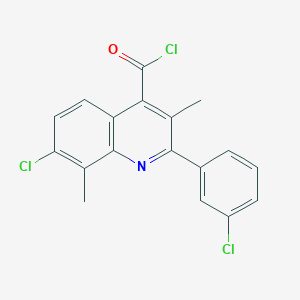
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
“7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H12Cl3NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride”, involves various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .Molecular Structure Analysis
Quinoline, a key component of this compound, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives are synthesized through various reactions, including the Gould–Jacob cyclization reaction . The carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 .Wissenschaftliche Forschungsanwendungen
1. Proteomics Research
- Application : This compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application in proteomics research are not detailed in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
2. Synthesis of Novel 7-chloroquinoline Derivatives
- Application : This compound is used as a precursor in the synthesis of novel 7-chloroquinoline derivatives, which have shown promising antibacterial and antioxidant activities .
- Method : The synthesis involves the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
- Results : The synthesized compounds were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Some compounds showed good activity against these bacteria . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed strong antioxidant activity .
3. Antimicrobial Activity
- Application : Quinoline derivatives, including “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride”, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Method : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Results : The specific results of the antimicrobial activity of this compound are not detailed in the source .
4. Anticancer Activity
- Application : Quinoline derivatives are known to exhibit anticancer activity .
- Method : The specific methods of application in cancer research are not detailed in the source .
- Results : The outcomes of its use in cancer research are not specified in the source .
5. Antimicrobial Drugs
- Application : Quinoline derivatives, including “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride”, are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Method : The specific methods of application in the development of antimicrobial drugs are not detailed in the source .
- Results : The outcomes of its use in the development of antimicrobial drugs are not specified in the source .
6. DNA Synthesis Inhibition
- Application : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Method : The specific methods of application in DNA synthesis inhibition are not detailed in the source .
- Results : The outcomes of its use in DNA synthesis inhibition are not specified in the source .
Zukünftige Richtungen
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” could involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQJKUOUYDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



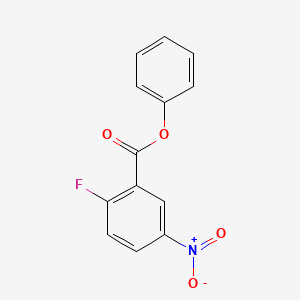
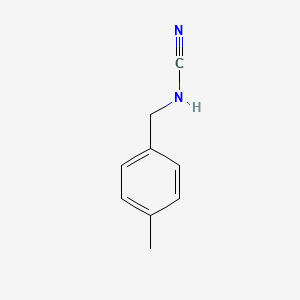
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
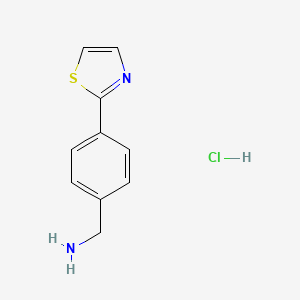
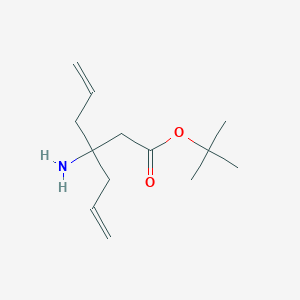

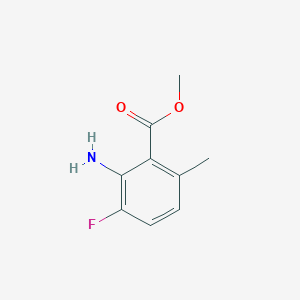
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)


